molecular formula C19H16FNO4S B2661752 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1448034-62-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2661752
CAS No.: 1448034-62-5
M. Wt: 373.4
InChI Key: QJMJYSDFIZUNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzodioxole-Alkyne-Thioamide Hybrid Structures

The convergence of benzodioxole, alkyne, and thioamide moieties in drug design reflects decades of incremental advancements in heterocyclic and bioisostere chemistry. Benzodioxole derivatives gained prominence in the mid-20th century with the discovery of safrole-based compounds, which demonstrated antispasmodic and antimicrobial properties. Parallel developments in alkyne chemistry, particularly nickel- and cobalt-catalyzed trimerization reactions, enabled precise construction of aromatic systems from acetylene precursors. Thioamides emerged as critical bioisosteres in the 1970s, with ethionamide and prothionamide becoming second-line antitubercular agents.

The integration of these domains began in earnest during the 2010s, driven by the need for multifunctional ligands capable of simultaneous interaction with disparate biological targets. For example, the benzo[d]dioxole moiety’s electron-rich aromatic system facilitates π-π stacking with protein binding pockets, while the alkyne spacer provides rigidity and metabolic stability. Thioamides, with their enhanced hydrogen-bonding capacity compared to oxoamides, improve target affinity and pharmacokinetic profiles. This triad of features addresses longstanding challenges in drug design, particularly in diseases requiring multi-target engagement.

Significance in Medicinal Chemistry Research

N-(4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide exemplifies the strategic application of hybrid architectures to overcome limitations of mono-functional agents. Key advantages include:

  • Enhanced Target Selectivity : The 4-fluorophenylthio group confers selective interaction with cysteine-rich domains of kinases and oxidoreductases, as demonstrated in fluorescence-enabled inhibited autoxidation (Fenix) assays.
  • Metabolic Stability : The but-2-yn-1-yl linker reduces susceptibility to cytochrome P450 oxidation compared to saturated alkyl chains, as evidenced by prolonged half-life in murine hepatocyte models.
  • Synergistic Pharmacophores : Computational docking studies suggest the benzodioxole oxygen atoms coordinate with magnesium ions in metalloenzyme active sites, while the thioamide sulfur participates in radical trapping antioxidant (RTA) activity.

Recent patent activity highlights its utility as a scaffold for developing ferroptosis inhibitors and anti-inflammatory agents, with derivative MM-12-Urea showing submicromolar activity in GPX4-deficient cell lines.

Related Structural Classes and Functional Analogues

This compound belongs to three overlapping structural families, each contributing distinct pharmacological attributes:

Table 1: Comparative Analysis of Structural Analogues

Structural Class Example Compound Key Features Biological Activity
Benzodioxole-alkyne hybrids MM-12-Urea Mitochondrial targeting via alkyne-CuAAC probes Ferroptosis inhibition (IC~50~ 0.5 μM)
Thioamide derivatives Ethionamide Bioactivation via mycobacterial EthA Antitubercular (MIC~50~ 5.8 μM)
Fluorophenylthioethers Fimasartan analogues Angiotensin II receptor antagonism Antihypertensive (IC~50~ 0.28 μM)

The benzodioxole-alkyne-thioamide hybrid outperforms these analogues in multitarget engagement, as shown by its dual inhibition of 5-lipoxygenase-activating protein (FLAP) and microsomal prostaglandin synthase-1 (mPGES-1) at submicromolar concentrations.

Current Research Landscape and Knowledge Gaps

Despite promising preclinical data, critical questions persist:

  • Mechanistic Specificity : While Fenix assays confirm RTA activity, the relative contributions of benzodioxole versus thioamide to peroxyl radical scavenging remain unquantified.
  • Synthetic Accessibility : Current routes to N-(4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide require palladium-catalyzed Sonogashira couplings, posing scalability challenges.
  • Structure-Activity Relationships (SAR) : Systematic studies modifying the alkyne spacer length or fluorophenyl substitution pattern are lacking, hindering optimization.

Ongoing work focuses on deuterium kinetic isotope effects at the thioamide N-H bond to enhance metabolic stability and computational modeling of atropisomerism induced by the propargyloxybenzodioxole system.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S/c20-14-3-6-16(7-4-14)26-12-19(22)21-9-1-2-10-23-15-5-8-17-18(11-15)25-13-24-17/h3-8,11H,9-10,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMJYSDFIZUNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Benzo[d][1,3]dioxole moiety : This component is known for its diverse chemical properties and potential interactions with biological targets.
  • But-2-yn-1-yl linker : Provides flexibility and reactivity, enhancing the compound's ability to interact with various biological systems.
  • Thioacetamide group : Known for its role in modulating biological pathways through interactions with proteins and enzymes.

Antidiabetic Potential

Recent studies have investigated the antidiabetic properties of benzodioxole derivatives, which include compounds structurally similar to this compound. For example, certain derivatives exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism.

CompoundIC50 (µM)Remarks
IIa0.85Potent α-amylase inhibitor
IIc0.68Exhibited negligible cytotoxicity on normal cells (IC50 > 150 µM)

These findings suggest that modifications to the benzodioxole structure can enhance the antidiabetic efficacy while maintaining safety profiles in normal cell lines .

Analgesic and Anti-inflammatory Activities

The compound's structural components may also confer analgesic and anti-inflammatory properties. In a study involving various synthesized compounds, some demonstrated comparable analgesic effects to sodium diclofenac, a common anti-inflammatory drug.

CompoundAnalgesic Activity (%)Comparison to Diclofenac (%)
10a4851
12a4051

These results indicate that the compound could serve as a lead candidate for developing new analgesic agents .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Interaction : The benzo[d][1,3]dioxole moiety may interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The thioacetamide group could form hydrogen bonds with target proteins, influencing biological responses.

This dual interaction mechanism may explain the compound's diverse biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antidiabetic Activity : In vivo experiments using streptozotocin-induced diabetic mice revealed significant improvements in glucose tolerance when treated with benzodioxole derivatives .
  • Anticancer Potential : Compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yyl)-2-thioacetamide showed activity against various cancer cell lines, indicating potential as chemotherapeutic agents .
  • COX Inhibition : The compound has been screened for cyclooxygenase (COX) inhibition, a critical pathway in inflammation and pain management .

Scientific Research Applications

Chemical Structure and Synthesis

The compound contains a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl chain and a 4-fluorophenyl thioacetamide group. This specific arrangement enhances its reactivity and biological activity. The synthesis typically involves several steps, including:

  • Formation of the Benzo[d][1,3]dioxole unit : This is often achieved through cyclization reactions involving phenolic compounds.
  • Introduction of the But-2-yn-1-yl linker : This step may involve alkylation or coupling reactions to attach the alkyne group.
  • Thioacetamide formation : The final step usually involves the introduction of the thioacetamide moiety through nucleophilic substitution.

These synthetic routes are essential for producing sufficient quantities for biological testing and application development .

Biological Activities

Preliminary studies suggest that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide exhibits various biological activities:

Anticancer Properties : Research indicates that compounds with similar structures may inhibit pathways involved in cancer progression. The benzo[d][1,3]dioxole unit is known to enhance interactions with biological targets, potentially modulating cell proliferation and apoptosis .

Antibacterial Activity : The compound's structural characteristics suggest it could act against bacterial pathogens. For instance, derivatives of similar compounds have shown promising inhibitory activities against various strains of bacteria .

Anti-inflammatory Effects : The thioacetamide component is often associated with anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models .

Anticancer Activity Evaluation

A study focused on evaluating the anticancer potential of related compounds demonstrated that modifications in the structure significantly influenced their efficacy against cancer cell lines. The incorporation of the benzo[d][1,3]dioxole moiety was linked to enhanced cytotoxicity against specific cancer types .

Antibacterial Screening

In vitro assays were conducted to assess antibacterial activity against common pathogens. Compounds similar to this compound showed effective inhibition against Xanthomonas species, outperforming traditional antibiotics in certain cases .

Mechanistic Studies

Mechanistic investigations revealed that the compound interacts with specific enzymes involved in metabolic pathways, suggesting its role as a modulator in biochemical processes. Such interactions are critical for understanding how this compound can be utilized in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and related derivatives from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Structural Features Yield (%) Melting Point (°C) Biological Activity (if reported) Source
Target Compound Benzo[d][1,3]dioxol-5-yloxy, but-2-yn-1-yl linker, 4-fluorophenylthioacetamide N/A N/A Not explicitly reported -
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) Thiadiazole ring, methylthio substituent 78 171–172 Not reported
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) Piperazine core, chlorophenyl substituent 65 177–178 Not reported
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-o-tolylpiperazine (9) Piperazine core, o-tolyl substituent 80 202–203 Not reported
2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] Triazole-thione core, difluorophenyl group 60–75 N/A Antifungal/antimicrobial (inferred)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Piperazine-sulfonyl linkage, difluorophenyl group N/A N/A Gram-positive antibacterial activity

Key Observations:

Structural Variations and Linker Effects: The target compound’s alkyne linker distinguishes it from piperazine- or thiadiazole-linked analogs . Fluorine substituents in the target (4-fluorophenylthio) and related compounds (e.g., 2,4-difluorophenyl in ) enhance electronegativity, improving membrane permeability and target affinity .

Synthetic Yields: Yields for similar compounds range from 55–82%, influenced by substituent complexity. For example, halogenated derivatives (e.g., compound 21, 65% yield) may require harsher conditions than non-halogenated analogs .

Melting Points :

  • Melting points correlate with molecular symmetry and intermolecular interactions. Piperazine derivatives with bulky substituents (e.g., compound 9, mp 202–203°C) exhibit higher melting points than thiadiazole analogs (mp 171–172°C) due to enhanced crystalline packing .

Spectral and Analytical Data Comparison

Table 2: NMR and Elemental Analysis Trends

Compound Type Key NMR Signals (δ, ppm) Elemental Analysis (C/H/N) Consistency Source
Target Compound Expected: Alkyne protons (~2.5–3.5 ppm), benzo[d][1,3]dioxole (5.97 ppm, singlet), 4-fluorophenyl aromatic signals N/A -
Piperazine derivatives Piperazine CH2: 2.5–3.5 ppm; aromatic protons: 6.4–7.2 ppm C/H/N within 0.2–0.5% of calculated
Thiadiazole derivatives Thiadiazole NH: 12.85 ppm (s); benzo[d][1,3]dioxole: 5.97 ppm (s) Not explicitly reported
Triazole-thiones C=S stretching (1247–1255 cm⁻¹ in IR); absence of C=O (~1663 cm⁻¹) Confirmed via MS and elemental analysis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : Employ stepwise coupling reactions, such as amide bond formation using trichloroisocyanuric acid (TCICA) under inert conditions . Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF for polar intermediates). Purify via recrystallization using ethanol/water mixtures, adjusting cooling rates to enhance crystal purity .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) and isotopic patterns .
  • Multinuclear NMR (¹H, ¹³C, 19F) : Assign peaks for the benzo[d][1,3]dioxole (δ 5.8–6.2 ppm for dioxole protons) and fluorophenylthio (δ 7.2–7.6 ppm for aromatic F coupling) moieties .
  • FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) functional groups .

Q. How can researchers assess the purity of this compound for reproducibility in biological assays?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times to synthetic standards and ensure ≥95% purity. For trace impurity identification, couple HPLC with high-resolution tandem mass spectrometry (HRMS/MS) .

Advanced Research Questions

Q. How should contradictory data between in vitro potency and in vivo efficacy be investigated?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .
  • Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) and design analogs with stabilized labile groups .
  • Tissue distribution studies : Use radiolabeled (¹⁴C) compound to track accumulation in target organs .

Q. What computational approaches are effective for elucidating structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Use crystallographic data from structurally related acetamides (e.g., PDB ID 3FCT) to predict binding modes to target proteins .
  • Density functional theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
  • QSAR modeling : Train models using bioassay data from analogs to prioritize synthetic targets .

Q. How can reaction mechanisms involving this compound in catalytic systems be elucidated?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify hydrogen-transfer steps .
  • In situ spectroscopy : Employ Raman or EPR to detect transient intermediates (e.g., radicals) during catalysis .
  • Computational transition-state analysis : Use Gaussian software to map energy profiles and validate proposed mechanisms .

Data Contradiction Resolution

Q. What steps are recommended if spectroscopic data conflicts with computational predictions?

  • Methodological Answer :

  • Re-evaluate solvent effects : NMR chemical shifts can vary with solvent polarity; replicate calculations using implicit solvent models (e.g., PCM) .
  • Cross-validate crystallography : Obtain single-crystal X-ray data to resolve ambiguities in stereochemistry or conformation .
  • Dynamic NMR experiments : Perform variable-temperature studies to assess rotational barriers in flexible moieties (e.g., but-2-yn-1-yl linker) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.